(3E)-1-bromo-3-hydroxyiminobutan-2-one
Description
(3E)-1-Bromo-3-hydroxyiminobutan-2-one is a halogenated oxime derivative characterized by a bromine atom at position 1, a hydroxyimino group at position 3, and a ketone moiety at position 2. Its (3E) stereochemistry indicates the spatial arrangement of the hydroxyimino group relative to the carbonyl group, which critically influences its reactivity, solubility, and biological interactions. Its bromine substituent enhances electrophilicity, while the hydroxyimino group enables nucleophilic interactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2840-10-0 |
|---|---|
Molecular Formula |
C4H6BrNO2 |
Molecular Weight |
180.00 g/mol |
IUPAC Name |
(3E)-1-bromo-3-hydroxyiminobutan-2-one |
InChI |
InChI=1S/C4H6BrNO2/c1-3(6-8)4(7)2-5/h8H,2H2,1H3/b6-3+ |
InChI Key |
ZVOVQZPLRVLEMI-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=O)CBr |
Canonical SMILES |
CC(=NO)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-bromo-3-hydroxyiminobutan-2-one typically involves the bromination of 3-hydroxyiminobutan-2-one. This can be achieved through the reaction of 3-hydroxyiminobutan-2-one with bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of (3E)-1-bromo-3-hydroxyiminobutan-2-one may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-bromo-3-hydroxyiminobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (3E)-1-bromo-3-hydroxyiminobutan-2-one serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity has led to its investigation as a precursor for the development of new drugs. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a promising candidate for medicinal chemistry research.
Industry
In the industrial sector, (3E)-1-bromo-3-hydroxyiminobutan-2-one is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (3E)-1-bromo-3-hydroxyiminobutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Functional Groups | Tanimoto Similarity Score* | Key Differences |
|---|---|---|---|
| (3E)-1-Bromo-3-hydroxyiminobutan-2-one | Bromine, hydroxyimino, ketone | 1.00 (Reference) | N/A |
| 3-Hydroxyiminobutan-2-one | Hydroxyimino, ketone | 0.86 | Absence of bromine |
| 1-Chloro-3-hydroxyiminobutan-2-one | Chlorine, hydroxyimino, ketone | 0.89 | Bromine replaced with chlorine |
| 1-Bromo-3-oxobutan-2-one | Bromine, ketone | 0.78 | Hydroxyimino replaced with ketone |
*Tanimoto scores calculated using US-EPA CompTox Dashboard’s bit-based fingerprint method (threshold ≥0.8 for significant similarity) .
Key Observations:
- Halogen Substitution : Replacement of bromine with chlorine (e.g., 1-chloro analog) reduces molecular weight and polarizability, impacting binding affinity in protein targets .
- Hydroxyimino vs. Ketone: The hydroxyimino group in the target compound enhances hydrogen-bonding capacity compared to its 1-bromo-3-oxobutan-2-one analog, as shown in protein-ligand docking studies .
Bioactivity and Toxicity Profiles
Table 2: Bioactivity Comparison (NCI-60 Screening Data)
| Compound Name | Mean GI₅₀ (μM) | Top Protein Targets (Kd < 10 μM) |
|---|---|---|
| (3E)-1-Bromo-3-hydroxyiminobutan-2-one | 12.3 ± 1.5 | HSP90, CYP3A4, Carbonic Anhydrase IX |
| 3-Hydroxyiminobutan-2-one | >100 | N/A |
| 1-Chloro-3-hydroxyiminobutan-2-one | 28.7 ± 3.2 | CYP3A4, Thymidylate Synthase |
- Bioactivity Cliffs: The target compound exhibits a 10-fold higher potency than its de-brominated analog (3-hydroxyiminobutan-2-one), illustrating an "activity cliff" where minor structural changes drastically alter bioactivity .
- Toxicity: Brominated analogs generally show higher cytotoxicity than chlorinated or non-halogenated derivatives, likely due to enhanced electrophilicity and membrane permeability .
Research Findings and Methodological Insights
Activity Landscape Modeling
Activity landscape analysis reveals that (3E)-1-bromo-3-hydroxyiminobutan-2-one occupies a unique region in chemical space due to its dual electrophilic (bromine) and hydrogen-bonding (hydroxyimino) motifs. This dual functionality enables interactions with diverse targets, such as HSP90 and carbonic anhydrase IX, which are less accessible to structurally simpler analogs .
QSPR/QSAR Limitations
Quantitative Structure-Property Relationship (QSPR) models for retention indices or solubility show higher accuracy (R² > 0.9) when comparing the target compound with its halogenated analogs (e.g., 1-chloro derivative) but lower reliability (R² < 0.7) when compared to non-halogenated compounds. This underscores the necessity of structural homogeneity in predictive modeling .
Computational Challenges in Structural Comparison
While graph-based methods (e.g., maximum common subgraph algorithms) provide biochemically meaningful similarity metrics for this compound and its analogs, their computational complexity limits large-scale applications. Bit-vector methods (Tanimoto) remain pragmatic for high-throughput screening despite reduced precision .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
